molecular formula C17H15NO3 B2659056 (2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid CAS No. 1644301-24-5

(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid

Cat. No.: B2659056
CAS No.: 1644301-24-5
M. Wt: 281.311
InChI Key: FZEBPJBRDFXKIH-OAHLLOKOSA-N
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Description

(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid is a compound that belongs to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This reaction is often catalyzed by bases such as cesium carbonate (Cs2CO3) and involves a series of reactions including β-addition and γ-aldol reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the isoindoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid involves its interaction with various molecular targets. It is known to bind with high affinity to multiple receptors, influencing biological pathways such as oxidative stress and enzyme inhibition . The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its interaction with cellular proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid apart is its unique isoindoline-1,3-dione scaffold, which provides distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

(2R)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16-14-9-5-4-8-13(14)11-18(16)15(17(20)21)10-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,20,21)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEBPJBRDFXKIH-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C(=O)N1[C@H](CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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